Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is complex. The compound has a molecular weight of 203.24 g/mol. More detailed structural information may be available in specialized chemical databases or scientific literature .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” are complex and depend on the specific conditions and reactants used. Detailed information about these reactions may be available in scientific literature .
Physical and Chemical Properties Analysis
“Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is a colorless to yellow liquid. It has a molecular weight of 203.24 g/mol. .
Scientific Research Applications
Quantitative Analysis of tert-Butyloxycarbonyl Group
Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate, as part of the tert-butyloxycarbonyl group, is important in the quantitative analysis of amino acids and peptides. This compound enables the accurate determination of tert-butyloxycarbonyl derivatives through a process involving perchloric acid solution in acetic acid, which cleaves the group from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Synthesis and Transformation in Organic Chemistry
This compound plays a role in organic synthesis, particularly in the preparation of various derivatives through acid-catalyzed reactions. These reactions involve substituting different groups to produce new compounds, highlighting its versatility in synthetic organic chemistry (Baš et al., 2001).
Polymer Synthesis
In the field of polymer science, methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate is used in the synthesis of novel amino acid-derived acetylene monomers. These monomers are essential for creating polymers with specific properties, such as large specific rotations, indicating their potential in material science applications (Gao, Sanda, & Masuda, 2003).
Structural Analysis of Peptides
This compound is also utilized in the study of peptide structures. For instance, its derivatives are used to investigate the conformation of peptides in crystalline states, aiding in the understanding of peptide behavior and structure (Ejsmont, Gajda, & Makowski, 2007).
Synthesis of Unusual Amino Acid Residues
It is instrumental in preparing unusual amino acid residues, as seen in the synthesis of key fragments of natural products. This demonstrates its role in advancing the field of natural product synthesis (Swaroop et al., 2014).
Safety and Hazards
“Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKHAFKMOYWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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